E3 Ligase Ligand-linker Conjugate 96
Description
E3 Ligase Ligand-Linker Conjugate 96 (hereafter referred to as "Conjugate 96") is a heterobifunctional molecule designed for targeted protein degradation via the PROTAC (Proteolysis-Targeting Chimera) mechanism.
- E3 ligase ligand: Likely derived from cereblon (CRBN), von Hippel-Lindau (VHL), or other established E3 ligase binders (e.g., IAP, MDM2) .
- Linker: A chemical spacer (e.g., polyethylene glycol (PEG), alkyl chains) that connects the E3 ligand to a target-binding moiety. Linker length and flexibility critically influence ternary complex formation and degradation efficiency .
- Target-binding unit: Unspecified in the evidence but typically a small molecule targeting a protein of interest (e.g., kinases, transcription factors).
Conjugate 96 is expected to operate by recruiting an E3 ligase to ubiquitinate the target protein, marking it for proteasomal degradation. This mechanism bypasses traditional occupancy-driven pharmacology, enabling degradation of "undruggable" targets .
Properties
Molecular Formula |
C23H28N4O6 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[4-[1-(2-hydroxyethyl)azetidin-3-yl]oxypiperidin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H28N4O6/c28-10-9-25-12-16(13-25)33-15-5-7-26(8-6-15)14-1-2-17-18(11-14)23(32)27(22(17)31)19-3-4-20(29)24-21(19)30/h1-2,11,15-16,19,28H,3-10,12-13H2,(H,24,29,30) |
InChI Key |
CDRVLZQXSFKPMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)OC5CN(C5)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 96 involves the conjugation of a cereblon ligand with a linker. The cereblon ligand is typically derived from pomalidomide, which undergoes functionalization to introduce reactive groups for linker attachment. The linker is then attached to the functionalized cereblon ligand through a series of chemical reactions, including amide bond formation and esterification .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the purification of intermediates and the final product using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: E3 Ligase Ligand-linker Conjugate 96 primarily undergoes substitution reactions during its synthesis. The functionalization of pomalidomide involves nucleophilic substitution to introduce reactive groups. The attachment of the linker involves amide bond formation, which is a type of condensation reaction .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides and bases are used.
Amide Bond Formation: Reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) and coupling agents (e.g., N-hydroxysuccinimide) are used.
Esterification: Reagents such as alcohols and acids are used.
Major Products: The major product formed from these reactions is the this compound itself, which is then used in the synthesis of PROTACs .
Scientific Research Applications
E3 Ligase Ligand-linker Conjugate 96 has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.
Biology: PROTACs synthesized using this compound are used to investigate the role of specific proteins in cellular processes.
Medicine: PROTACs have therapeutic potential for targeting and degrading disease-causing proteins, making this compound important for drug discovery and development.
Mechanism of Action
E3 Ligase Ligand-linker Conjugate 96 functions by facilitating the formation of a ternary complex between the target protein, the E3 ubiquitin ligase, and the PROTAC. This complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The cereblon ligand binds to the E3 ubiquitin ligase, while the linker connects it to the target protein ligand, enabling the proximity-induced ubiquitination and subsequent degradation of the target protein .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Conjugate 96 (inferred properties) with well-characterized PROTACs and E3 ligase conjugates:
Key Findings from Comparative Analysis:
Synthetic Feasibility :
- CRBN-based conjugates (e.g., lenalidomide derivatives) often utilize bromo or carboxylic acid linkers attached via alkylation or amide coupling (43% yield for OH-linkers) . Conjugate 96 may follow similar strategies if CRBN-targeted.
- VHL ligands like VH032 require hydroxyl group derivatization, enabling PEG-based linkers for improved solubility .
Degradation Efficiency :
- CRBN-based PROTACs generally exhibit higher potency (low nM DC₅₀) compared to VHL- or IAP-based counterparts, though this varies with target protein binding affinity .
Selectivity Challenges :
- CRBN ligands may recruit neo-substrates (e.g., IKZF1/3), leading to unintended effects .
- IAP-based systems suffer from redundancy among IAP family members, reducing specificity .
Linker Design Impact :
- Longer, flexible linkers (e.g., PEG) enhance ternary complex formation but may reduce cellular permeability .
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